N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Cyclohexyl-N⁴-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexyl group at the N⁶ position and a 2,4-dimethylphenyl substituent at N⁴. The 1-methyl group on the pyrazole ring contributes to steric and electronic modulation.
Properties
Molecular Formula |
C20H26N6 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-N-cyclohexyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H26N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H2,22,23,24,25) |
InChI Key |
CUNODHHVPBTDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl or dimethylphenyl groups can be replaced with other functional groups under appropriate conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as epidermal growth factor receptor (EGFR), making it a candidate for cancer treatment.
Biological Research: The compound is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the modulation of cellular processes. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at N⁴ and N⁶ Positions
The pyrazolo[3,4-d]pyrimidine core is highly tunable, with substitutions at N⁴ and N⁶ significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Bulky Groups (Cyclohexyl/Cycloheptyl) : Increase lipophilicity (logP) and may improve blood-brain barrier penetration but reduce solubility .
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) at N⁴ enhances polarity, while chloro (electron-withdrawing) increases reactivity and binding affinity .
- Hydrogen-Bonding Motifs : Furanylmethyl () and methoxyphenyl () substituents enable hydrogen bonding, critical for target recognition .
Physicochemical Properties
Comparative data for select compounds:
Trends :
Crystallographic and Hydrogen-Bonding Analysis
- Polymorphism : Analogues like N⁴-(4-methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine () exist as conformational polymorphs, affecting dissolution rates .
- Hydrogen-Bonding Networks : Methoxy and furanyl groups form robust C=O···H–N and N–H···O bonds, critical for crystal packing and stability .
Biological Activity
N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C18H24N6
- Molecular Weight : 336.43 g/mol
Structural Characteristics
| Atom Type | Count |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 24 |
| Nitrogen (N) | 6 |
This compound exhibits various biological activities primarily through inhibition of specific enzymes and modulation of receptor activity.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter systems and inflammatory responses.
Pharmacological Effects
Research indicates that this compound has shown promise in several pharmacological areas:
- Anticancer Activity : Studies demonstrate its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Preliminary data suggest neuroprotective properties that may benefit conditions such as Alzheimer's disease.
Study 1: Anticancer Efficacy
A study published in the Chemistry and Pharmacology Bulletin evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Study 3: Neuroprotection
In a neuroprotection study involving neuroblastoma cells exposed to oxidative stress, the compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
